REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OC
|
Name
|
two
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.32 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a dropping funnel and magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
reached +4° C.
|
Type
|
CUSTOM
|
Details
|
remained below 10° C
|
Type
|
ADDITION
|
Details
|
The completion of the acid addition
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture was stirred for 15 minutes while the flask
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
left for 3 more hours
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the lower (organic) layer was collected
|
Type
|
CUSTOM
|
Details
|
From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg
|
Type
|
DISTILLATION
|
Details
|
an oily residue was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
These conditions afforded
|
Type
|
CUSTOM
|
Details
|
separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.116 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OC
|
Name
|
two
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.32 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a dropping funnel and magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
reached +4° C.
|
Type
|
CUSTOM
|
Details
|
remained below 10° C
|
Type
|
ADDITION
|
Details
|
The completion of the acid addition
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture was stirred for 15 minutes while the flask
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
left for 3 more hours
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the lower (organic) layer was collected
|
Type
|
CUSTOM
|
Details
|
From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg
|
Type
|
DISTILLATION
|
Details
|
an oily residue was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
These conditions afforded
|
Type
|
CUSTOM
|
Details
|
separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.116 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |